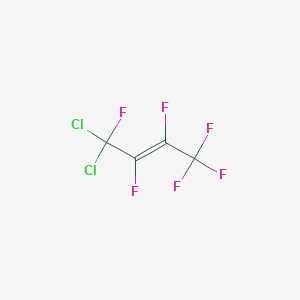
D-azidothreonine CHA salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
D-azidothreonine CHA salt: is a chemical compound with significant potential in various scientific fields It is known for its unique structure, which includes an azido group attached to the threonine molecule
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of D-azidothreonine CHA salt typically involves the following steps:
Starting Material: The process begins with D-threonine, a naturally occurring amino acid.
Azidation: The hydroxyl group of D-threonine is converted to an azido group using azidation reagents such as sodium azide (NaN₃) in the presence of a suitable catalyst.
Salt Formation: The azidated product is then reacted with cyclohexylammonium (CHA) to form the CHA salt. This step often requires careful control of pH and temperature to ensure the formation of the desired salt.
Industrial Production Methods
In an industrial setting, the production of this compound involves scaling up the laboratory procedures with additional considerations for safety, efficiency, and cost-effectiveness. Large-scale reactors and continuous flow systems may be employed to handle the reagents and control the reaction conditions precisely.
Analyse Des Réactions Chimiques
Types of Reactions
D-azidothreonine CHA salt can undergo various chemical reactions, including:
Substitution Reactions: The azido group can be substituted with other functional groups using nucleophilic substitution reactions.
Reduction Reactions: The azido group can be reduced to an amine group using reducing agents such as hydrogen gas (H₂) in the presence of a palladium catalyst.
Cycloaddition Reactions: The azido group can participate in cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium azide (NaN₃), dimethylformamide (DMF), and appropriate nucleophiles.
Reduction: Hydrogen gas (H₂), palladium on carbon (Pd/C).
Cycloaddition: Alkynes, copper(I) catalysts.
Major Products
Substitution: Various substituted threonine derivatives.
Reduction: D-amino threonine derivatives.
Cycloaddition: Triazole-containing compounds.
Applications De Recherche Scientifique
Chemistry
In synthetic chemistry, D-azidothreonine CHA salt is used as a building block for the synthesis of more complex molecules. Its azido group is highly reactive, making it a valuable intermediate in the preparation of various derivatives.
Biology
In biological research, this compound is used to study protein modifications and interactions. The azido group can be incorporated into proteins and subsequently used for bioorthogonal labeling, allowing researchers to track and analyze protein behavior in cells.
Medicine
In medicinal chemistry, this compound is explored for its potential in drug development. Its derivatives may exhibit biological activity, making it a candidate for the synthesis of new therapeutic agents.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique reactivity allows for the creation of novel compounds with specific properties.
Mécanisme D'action
The mechanism by which D-azidothreonine CHA salt exerts its effects depends on the specific application. In bioorthogonal chemistry, the azido group reacts with alkynes in a copper-catalyzed cycloaddition reaction, forming stable triazole linkages. This reaction is highly specific and occurs under mild conditions, making it suitable for use in living cells.
Comparaison Avec Des Composés Similaires
Similar Compounds
L-azidothreonine CHA salt: Similar in structure but with a different stereochemistry.
Azidoalanine: Another azido-containing amino acid with different reactivity.
Azidophenylalanine: Contains an azido group attached to a phenylalanine molecule.
Uniqueness
D-azidothreonine CHA salt is unique due to its specific stereochemistry and the presence of both an azido group and a hydroxyl group. This combination allows for diverse reactivity and makes it a versatile compound in various research applications.
Propriétés
Formule moléculaire |
C10H20N4O3 |
|---|---|
Poids moléculaire |
244.29 |
Synonymes |
cyclohexanaminium (2S,3R)-2-azido-3-hydroxybutanoate; N3-Thr-OH |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





